

# Structural comparison of tetragonal and cubic phases of $\text{LaC}_2$

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Compound Name: Lanthanum carbide

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A Comprehensive Structural Comparison of the Tetragonal and Cubic Phases of Lanthanum Dicarbide ( $\text{LaC}_2$ )

This guide provides a detailed structural comparison of the tetragonal and cubic phases of lanthanum dicarbide ( $\text{LaC}_2$ ), offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The information presented is supported by experimental data from peer-reviewed literature, with a focus on crystallographic parameters and the conditions governing the phase transition.

## Introduction

Lanthanum dicarbide ( $\text{LaC}_2$ ) is a fascinating material known for its temperature-dependent polymorphic behavior, transitioning from a body-centered tetragonal ( $\alpha\text{-LaC}_2$ ) to a face-centered cubic ( $\beta\text{-LaC}_2$ ) structure at elevated temperatures.<sup>[1][2]</sup> This phase transition significantly influences its physical and chemical properties, making a thorough understanding of its structural characteristics crucial for various applications.

## Structural Properties: A Comparative Analysis

The key crystallographic parameters for the tetragonal and cubic phases of  $\text{LaC}_2$  are summarized in the tables below. These values are derived from high-temperature neutron and X-ray diffraction studies.

### Table 1: Crystal Structure and Space Group

Property	Tetragonal ( $\alpha$ -LaC <sub>2</sub> )	Cubic ( $\beta$ -LaC <sub>2</sub> )
Crystal System	Tetragonal	Cubic
Bravais Lattice	Body-centered	Face-centered
Space Group	I4/mmm (No. 139)	Fm-3m (No. 225)
Prototype	CaC <sub>2</sub> (C11a type)	KCN-type

Source:[1][2]

## Table 2: Lattice Parameters and Atomic Positions

Parameter	Tetragonal ( $\alpha$ -LaC <sub>2</sub> )	Cubic ( $\beta$ -LaC <sub>2</sub> )
Lattice Parameters		
a	3.95 Å (at room temp)[3]	6.022 Å (at 1100 °C)[2]
c	6.57 Å (at room temp)[3]	-
Atomic Positions		
La	(0, 0, 0)	(0, 0, 0)
C	(0, 0, z) with z $\approx$ 0.404	C <sub>2</sub> groups centered at (1/2, 1/2, 1/2)
C-C Bond Length	1.26 Å (at 900 °C)[2]	1.27 Å (at 1100 °C)[2]

Source:[1][2][3]

The tetragonal to cubic phase transition in LaC<sub>2</sub> is observed at approximately 1060 °C.[1][2] This transition is reversible and involves a significant rearrangement of the carbon atoms within the crystal lattice. In the tetragonal phase, the C<sub>2</sub> units are aligned along the c-axis, whereas in the cubic phase, they are randomly oriented along the body diagonals.[2]

## Experimental Protocols

The structural characterization of LaC<sub>2</sub> phases is primarily achieved through high-temperature powder diffraction techniques, followed by Rietveld refinement of the collected data.

## Synthesis of LaC<sub>2</sub> Powder

Polycrystalline LaC<sub>2</sub> samples for diffraction studies can be synthesized via several methods, with carbothermal reduction of lanthanum oxide and arc-melting of the constituent elements being the most common.

### Carbothermal Reduction Method:

- **Precursor Preparation:** Stoichiometric amounts of high-purity lanthanum oxide (La<sub>2</sub>O<sub>3</sub>) and graphite powder are thoroughly mixed.
- **Pelletization:** The powder mixture is pressed into pellets to ensure good contact between the reactants.
- **Sintering:** The pellets are placed in a graphite crucible and heated in a high-temperature furnace under a vacuum or an inert atmosphere (e.g., flowing helium).
- **Reaction Conditions:** The furnace temperature is gradually raised to above 1600 °C and held for several hours to facilitate the reaction:  $\text{La}_2\text{O}_3 + 7\text{C} \rightarrow 2\text{LaC}_2 + 3\text{CO}$ .
- **Cooling and Pulverization:** The furnace is cooled to room temperature, and the resulting sintered product is pulverized into a fine powder for diffraction analysis.

### Arc-Melting Method:

- **Material Preparation:** High-purity lanthanum metal and carbon are weighed in the desired stoichiometric ratio.
- **Melting:** The materials are placed in a water-cooled copper hearth within an arc furnace filled with an inert gas (e.g., argon).
- **Homogenization:** The sample is melted and re-melted several times to ensure homogeneity.
- **Sample Preparation:** The resulting button is crushed into a powder for subsequent analysis.

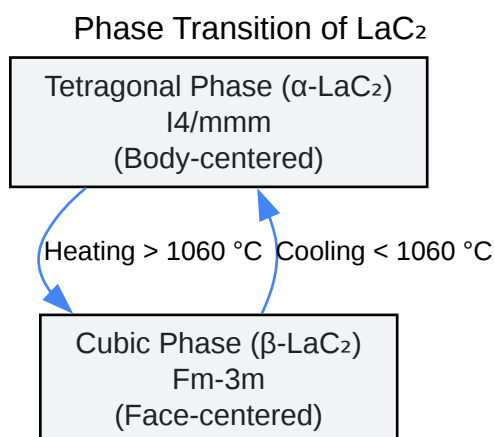
## High-Temperature Neutron Diffraction

High-temperature neutron diffraction is a powerful technique for in-situ investigation of crystal structures at elevated temperatures.

- **Sample Mounting:** The  $\text{LaC}_2$  powder is loaded into a sample holder, typically made of a material with low neutron absorption cross-section like vanadium or graphite.<sup>[1]</sup>
- **Furnace Setup:** The sample holder is placed within a high-temperature furnace designed for neutron diffraction experiments. The furnace allows for precise temperature control while being transparent to the neutron beam.
- **Data Collection:** A neutron beam of a specific wavelength is directed at the sample. The diffracted neutrons are detected at various angles ( $2\theta$ ) as the sample is heated through the temperature range of interest, including the phase transition temperature. Full diffraction patterns are collected at specific temperature intervals.
- **Data Analysis:** The collected diffraction patterns are analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a crystallographic model, to the experimental data. The refinement process yields precise lattice parameters, atomic positions, and other structural information for each phase at different temperatures.

## Visualizations

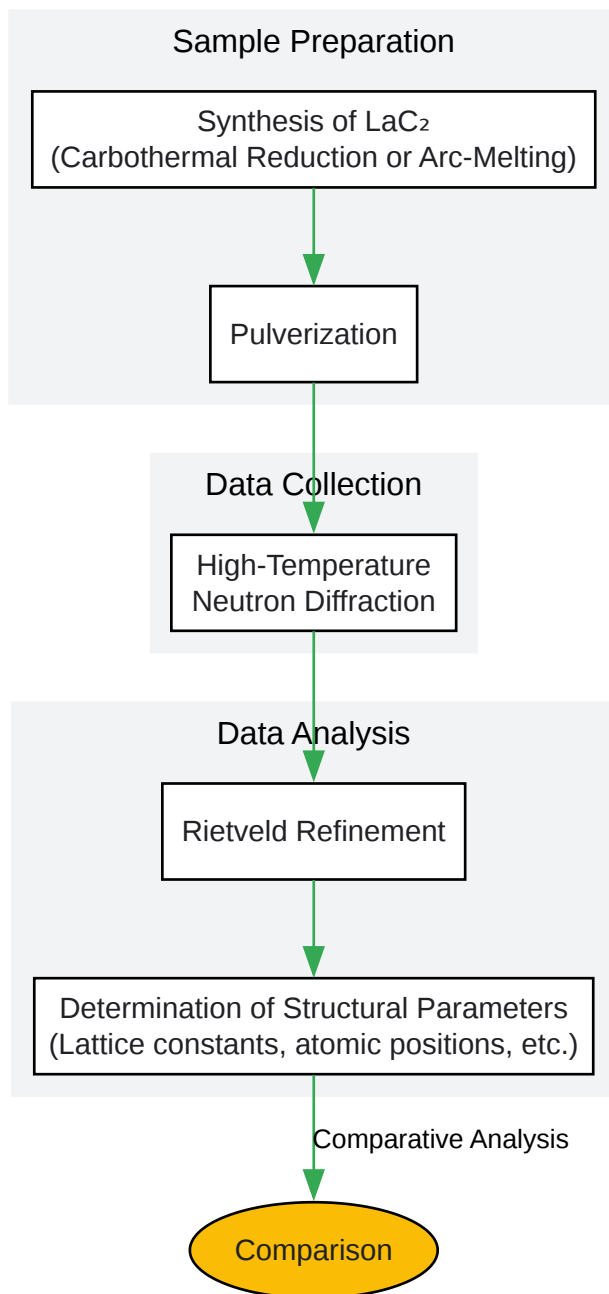
### Phase Transition of $\text{LaC}_2$



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Caption: Reversible phase transition of  $\text{LaC}_2$  with temperature.

## Experimental Workflow for Structural Analysis

Experimental Workflow for Structural Analysis of  $\text{LaC}_2$ [Click to download full resolution via product page](#)Caption: Workflow for the structural characterization of  $\text{LaC}_2$ .

## Conclusion

The structural transformation of lanthanum dicarbide from a tetragonal to a cubic phase is a well-defined process characterized by distinct changes in its crystallographic parameters. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers working with this and similar materials. The application of high-temperature diffraction techniques coupled with Rietveld analysis is indispensable for accurately elucidating the structural properties of such polymorphic compounds.

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